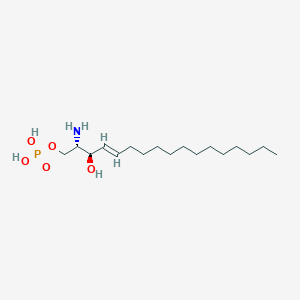

Sphingosine-1-phosphate (d17:1)

説明

特性

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITGNIYTXHNNNE-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sphingosine-1-Phosphate (d17:1): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingosine-1-Phosphate

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a multitude of physiological and pathological processes.[1][2][3] As a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, it modulates fundamental cellular responses including proliferation, migration, survival, and differentiation.[4][5][6] The S1P signaling axis is a key regulator of the immune, vascular, and nervous systems, making it a highly attractive target for therapeutic intervention in a range of diseases such as autoimmune disorders, cancer, and cardiovascular conditions.[1][5][7][8]

This guide provides a comprehensive overview of Sphingosine-1-phosphate, with a specific focus on the synthetic analog, Sphingosine-1-phosphate (d17:1). While the endogenous and most studied form of S1P possesses an 18-carbon (d18:1) sphingoid backbone, the d17:1 variant serves as an essential tool in the precise quantification of endogenous S1P levels, a critical aspect of research in this field.[9]

Chemical Structure and Properties of S1P (d17:1)

Sphingosine-1-phosphate (d17:1) is a synthetic sphingolipid characterized by a 17-carbon sphingoid base.[9][10] Its structure is analogous to the endogenous S1P (d18:1), differing only by the length of the hydrocarbon chain. This subtle structural difference allows it to be distinguished from the endogenous form by mass spectrometry, making it an ideal internal standard for quantification assays.[9]

| Property | Sphingosine-1-phosphate (d17:1) |

| Chemical Formula | C₁₇H₃₆NO₅P[9][10] |

| Molecular Weight | 365.45 g/mol [9][10] |

| CAS Number | 474923-27-8[9][10] |

| Synonyms | D-erythro-Sphingosine C17-phosphate, S1P (d17:1)[9] |

| Appearance | Crystalline solid[9] |

| Primary Use | Internal standard for S1P quantification[9] |

The S1P Signaling Axis: Biosynthesis, Receptors, and Degradation

The physiological effects of S1P are tightly regulated by a dynamic balance between its synthesis, secretion, receptor binding, and degradation.

Biosynthesis

S1P is generated intracellularly from the precursor molecule sphingosine (B13886), a product of ceramide metabolism.[11] The phosphorylation of sphingosine is catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[3][12] While SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum.[3][12]

S1P Receptors and Downstream Signaling

Once synthesized, S1P can act intracellularly as a second messenger or be transported out of the cell to signal in an autocrine or paracrine manner by binding to its five specific S1P receptors (S1PRs).[5][6] These receptors are differentially expressed across various cell types and couple to different heterotrimeric G proteins, leading to the activation of a diverse array of downstream signaling pathways.[4][6][13]

| Receptor | G Protein Coupling | Key Downstream Pathways | Primary Functions |

| S1P₁ | Gᵢ/ₒ[6] | PI3K/Akt, MAPK/ERK, Rac | Lymphocyte trafficking, endothelial barrier function, vascular development[5][6][14] |

| S1P₂ | Gᵢ/ₒ, G₁₂/₁₃, Gᵩ[6] | Rho, PLC, Rac | Inhibition of cell migration, vascular tone regulation, auditory function[2] |

| S1P₃ | Gᵢ/ₒ, Gᵩ, G₁₂/₁₃ | PLC, Rho, MAPK/ERK | Cardiac function, vascular permeability, inflammation[2][14] |

| S1P₄ | Gᵢ/ₒ, G₁₂/₁₃ | - | Immune cell trafficking and function (lymphoid and hematopoietic tissues)[4][15] |

| S1P₅ | Gᵢ/ₒ | - | Natural killer cell trafficking, central nervous system function[4][15] |

Degradation

The S1P signaling cascade is terminated by its irreversible degradation by S1P lyase, which cleaves S1P into phosphoethanolamine and hexadecenal, or by dephosphorylation back to sphingosine by S1P phosphatases.[12][14]

S1P Signaling Pathways

The binding of S1P to its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. The following diagram illustrates the major signaling pathways activated by S1P receptors.

Caption: S1P Receptor Signaling Pathways.

Experimental Protocols: Quantification of S1P using S1P (d17:1)

Accurate quantification of endogenous S1P levels in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[16] S1P (d17:1) is the preferred internal standard in these protocols due to its chemical similarity to endogenous S1P (d18:1) and its distinct mass, which allows for precise differentiation and quantification.[9]

General Workflow for S1P Quantification by LC-MS/MS

-

Sample Collection and Preparation:

-

Lipid Extraction:

-

Spike the sample with a known amount of S1P (d17:1) internal standard.

-

Perform lipid extraction using a solvent system, typically a modified Bligh-Dyer method with acidified chloroform/methanol.[16] This step isolates the lipid fraction containing S1P from other cellular components.

-

-

Sample Reconstitution:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Detect and quantify S1P and the S1P (d17:1) internal standard using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode allows for the specific detection of the parent and fragment ions for both analytes.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of endogenous S1P (d18:1) to the peak area of the S1P (d17:1) internal standard.

-

Determine the concentration of endogenous S1P in the original sample by comparing this ratio to a standard curve generated with known concentrations of S1P (d18:1).

-

Caption: Workflow for S1P Quantification using S1P (d17:1).

Role of S1P in Drug Development

The pivotal role of S1P signaling in various diseases has led to the development of therapeutic agents that modulate this pathway.[7][19] Fingolimod (B1672674) (FTY720), the first-in-class S1P receptor modulator, was approved for the treatment of relapsing-remitting multiple sclerosis.[7] It acts as a functional antagonist by causing the internalization and degradation of S1P₁ receptors on lymphocytes, thereby preventing their egress from lymph nodes and reducing neuroinflammation.[20]

The success of fingolimod has spurred the development of more selective S1P receptor modulators with improved safety profiles.[20][21] These second-generation drugs, such as ozanimod (B609803) and etrasimod, have recently gained FDA approval for the treatment of ulcerative colitis.[22] The ongoing research and development in this area highlight the therapeutic potential of targeting the S1P signaling pathway for a wide range of autoimmune and inflammatory diseases.[19][20]

Conclusion

Sphingosine-1-phosphate is a critical lipid mediator with profound implications for human health and disease. The synthetic analog, S1P (d17:1), while not a direct therapeutic agent, is an indispensable tool for researchers, enabling the accurate and reliable quantification of endogenous S1P levels. A thorough understanding of the S1P signaling axis, facilitated by precise measurement techniques, is paramount for the continued development of novel therapeutics targeting this complex and vital pathway. The information presented in this guide provides a foundational understanding for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Physiological and pathological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. larodan.com [larodan.com]

- 11. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [The drug development based on sphingosine-1-phosphate signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Odd-Chain Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odd-chain sphingolipids, once considered minor and enigmatic components of the cellular lipidome, are emerging as critical signaling molecules and biomarkers in a range of physiological and pathological processes. Primarily synthesized by the gut microbiota and integrated into host metabolic pathways, these lipids possess unique biological functions that distinguish them from their more abundant even-chain counterparts. This technical guide provides a comprehensive overview of the core biological functions of odd-chain sphingolipids, detailing their metabolism, signaling roles, and implications in health and disease. This document summarizes quantitative data, provides detailed experimental protocols for their analysis, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Odd-Chain Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While mammalian sphingolipids predominantly feature even-numbered carbon chains, odd-chain sphingolipids, such as those with C17 or C19 acyl chains, are also present, albeit at lower concentrations. A significant source of these odd-chain variants is the gut microbiome, particularly bacteria from the Bacteroides genus.[1][2] These bacterially-derived sphingolipids can be absorbed by the host and incorporated into mammalian metabolic pathways, thereby influencing cellular signaling and function.[3][4]

Metabolism of Odd-Chain Sphingolipids

The metabolic journey of odd-chain sphingolipids begins with their synthesis by gut bacteria and subsequent uptake by the host. Once absorbed, they enter the host's sphingolipid metabolic network, where they can be converted into more complex sphingolipids or catabolized.

Biosynthesis by Gut Microbiota

Bacteroides and related bacteria possess the enzymatic machinery, including serine palmitoyltransferase (SPT), to synthesize sphingolipids de novo.[1][3] Unlike mammalian SPT which primarily uses palmitoyl-CoA (C16), bacterial SPTs can utilize fatty acids with odd-numbered carbon chains, leading to the production of odd-chain sphingoid bases like sphinganine (B43673) (d17:0).[1]

Host Uptake and Integration

Studies have demonstrated that bacterially-derived odd-chain sphingolipids are transferred from the gut lumen to host tissues, including the intestinal epithelium and the liver.[3][4] Within host cells, these odd-chain sphingoid bases can be acylated by ceramide synthases (CerS) to form odd-chain ceramides (B1148491) (e.g., C17-ceramide). These can then be further metabolized to form more complex species such as odd-chain sphingomyelins and glycosphingolipids.

Modulation of Host Sphingolipid Metabolism

An intriguing aspect of odd-chain sphingolipid biology is their ability to influence the host's endogenous synthesis of even-chain sphingolipids. Evidence suggests that the presence of bacterially-derived odd-chain sphingolipids can lead to a reduction in the de novo synthesis of even-chain sphingolipids by the host, potentially through feedback inhibition mechanisms on SPT.[3] This interplay highlights a novel mechanism of host-microbe interaction with significant implications for metabolic homeostasis.

Biological Functions and Signaling Pathways

Odd-chain sphingolipids are not merely metabolic curiosities; they are active participants in cellular signaling, with roles in inflammation, immune regulation, and metabolic health.

Regulation of Inflammation and Immune Homeostasis

Bacterially-derived sphingolipids are crucial for maintaining intestinal homeostasis. A lack of these lipids has been shown to result in intestinal inflammation.[1] Odd-chain sphingolipids can modulate inflammatory responses, in part, through their interaction with Toll-like receptors (TLRs). For instance, sphingolipids from the outer membrane vesicles of Bacteroides can act as agonists for TLR2 signaling in macrophages, helping to limit excessive inflammatory responses.[4]

Role in Metabolic Diseases

The influence of odd-chain sphingolipids extends to systemic metabolic health. By modulating host ceramide levels, particularly in the liver, these lipids are implicated in the pathogenesis of metabolic disorders such as insulin (B600854) resistance and hepatic steatosis.[3] The ability of gut-derived sphingolipids to alter host lipid metabolism underscores their potential as therapeutic targets in metabolic diseases.

Cancer Biology

While research on the specific roles of odd-chain ceramides in cancer is still developing, the broader family of ceramides is well-known to be involved in regulating cell fate, including apoptosis and proliferation.[5] The balance between pro-apoptotic and pro-survival sphingolipids is a critical determinant in cancer progression. Given that odd-chain sphingolipids can alter the overall ceramide pool within host tissues, they may indirectly influence cancer cell survival and response to therapy.

Quantitative Data on Odd-Chain Sphingolipids

The accurate quantification of odd-chain sphingolipids is essential for understanding their physiological concentrations and how these levels change in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Table 1: Representative Concentrations of Sphingolipids in Human Plasma and Tissues. (Note: Data for odd-chain species are less abundant in the literature and can vary significantly based on diet, microbiome composition, and host genetics. The values presented here are illustrative and compiled from various sources for comparative purposes.)

| Sphingolipid Species | Matrix | Concentration Range | Reference(s) |

| Even-Chain Species | |||

| C16:0 Ceramide | Human Plasma | 50 - 200 ng/mL | [2] |

| C18:0 Ceramide | Human Plasma | 20 - 100 ng/mL | [2] |

| C24:0 Ceramide | Human Plasma | 100 - 400 ng/mL | [2] |

| Sphingomyelin (B164518) (total) | Human Plasma | 150 - 250 µg/mL | [2] |

| Odd-Chain Species | |||

| C17:0 Fatty Acid (precursor) | Human Plasma | <1% of total fatty acids | [6] |

| Odd-chain S1P (e.g., C17:1) | Mouse Spleen, Plasma | Detected, but absolute quantification is sparse | [6] |

| Bacteroides-derived Sphingolipids | Human Stool (IBD vs. Healthy) | Lower abundance in IBD | [1] |

Experimental Protocols

The analysis of odd-chain sphingolipids requires robust and sensitive analytical methods. The following section details a generalized protocol for the extraction and quantification of sphingolipids from biological samples using LC-MS/MS. Odd-chain sphingolipids (e.g., C17-sphingosine, C17-ceramide) are commonly used as internal standards in these assays due to their low natural abundance in mammalian systems.[7][8]

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a standard method for the extraction of lipids from tissues or cells.

-

Homogenization: Homogenize the tissue sample (e.g., 10-50 mg) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For cultured cells, scrape and collect cells in phosphate-buffered saline (PBS) before adding the solvent mixture.

-

Internal Standard Spiking: Add a known amount of an odd-chain sphingolipid internal standard mixture (e.g., C17-sphingosine, C17-ceramide) to the homogenate. This is crucial for accurate quantification.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

LC-MS/MS Analysis

The separation and detection of sphingolipids are typically performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phases: A gradient elution with two mobile phases is employed. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol or acetonitrile/isopropanol with 0.1% formic acid and 1 mM ammonium formate.

-

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each sphingolipid and one or more of its characteristic product ions.

-

Table 2: Example MRM Transitions for Selected Odd-Chain Sphingolipids.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| C17-Sphingosine (d17:1) | 286.3 | 268.3 |

| C17-Ceramide (d18:1/17:0) | 552.5 | 264.3 |

Future Directions and Therapeutic Implications

The study of odd-chain sphingolipids is a rapidly evolving field with significant therapeutic potential. As our understanding of the intricate interplay between the gut microbiome and host metabolism deepens, these lipids are likely to emerge as key targets for intervention in a variety of diseases.

-

Drug Development: Modulating the production of odd-chain sphingolipids by the gut microbiota or targeting the host pathways they influence could offer novel therapeutic strategies for inflammatory and metabolic disorders.

-

Biomarker Discovery: The levels of specific odd-chain sphingolipids in accessible biological fluids like plasma or stool may serve as valuable biomarkers for diagnosing and monitoring diseases such as inflammatory bowel disease and metabolic syndrome.

-

Nutraceutical and Probiotic Approaches: Dietary interventions or the use of specific probiotic strains capable of producing beneficial odd-chain sphingolipids could be explored as a means to promote gut health and prevent disease.

Conclusion

Odd-chain sphingolipids, originating from the gut microbiota, are integral players in host physiology, influencing inflammation, immunity, and metabolism. Their ability to be absorbed and integrated into host metabolic pathways provides a direct link between the gut microbiome and systemic health. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Further research into the specific signaling pathways and protein targets of odd-chain sphingolipids will undoubtedly uncover new avenues for therapeutic intervention and a more profound understanding of host-microbe symbiosis.

References

- 1. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role and interaction of bacterial sphingolipids in human health [frontiersin.org]

- 5. Sphingolipid metabolism during Toll-like receptor 4 (TLR4)-mediated macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sphingosine-1-phosphate (d17:1)

Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a multitude of cellular processes, including proliferation, migration, survival, and differentiation.[1][2] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[3][4][5] While the most extensively studied form of S1P in mammals possesses an 18-carbon (d18:1) backbone, other structural variants, such as Sphingosine-1-phosphate (d17:1), exist and are crucial for research and analytical applications.[6]

S1P (d17:1) is a synthetic sphingolipid primarily utilized as an internal standard for the accurate quantification of endogenous S1P levels (like d18:1) in various biological samples using mass spectrometry.[7] Its structural similarity but distinct mass allow it to mimic the behavior of endogenous S1P during sample extraction and ionization, ensuring precise and reliable measurements. This guide provides a comprehensive overview of the structure, synthesis, and analysis of S1P (d17:1).

Structure of Sphingosine-1-phosphate (d17:1)

S1P (d17:1) is a ceramide derivative characterized by a 17-carbon sphingoid base backbone.[8] It consists of a C17 monounsaturated fatty alcohol chain with an amino group at the C2 position, a hydroxyl group at the C3 position, and a phosphate (B84403) group esterified to the C1 hydroxyl group.

| Property | Value | Reference |

| Systematic Name | (2S,3R,4E)-2-Amino-3-hydroxy-4-heptadecen-1-yl dihydrogen phosphate | [9] |

| Synonyms | S1P (d17:1), D-erythro-Sphingosine C17-phosphate | [7] |

| Molecular Formula | C₁₇H₃₆NO₅P | [7][9] |

| Molecular Weight | 365.45 g/mol | [8][9] |

| CAS Number | 474923-27-8 | [7][9] |

| InChI Key | VITGNIYTXHNNNE-LHMZYYNSSA-N | [7][9] |

Synthesis and Metabolism of Sphingosine-1-phosphate

The metabolic pathways for S1P are generally applicable to all chain-length variants, including d17:1, with the primary difference arising from the initial fatty acid precursor. S1P is generated from the metabolism of membrane sphingolipids.[4][10]

The core pathway involves two main steps:

-

Formation of Sphingosine (B13886) : Ceramide, a central molecule in sphingolipid metabolism, is hydrolyzed by ceramidase enzymes to yield sphingosine.[3] This reaction cleaves the fatty acid chain from the sphingoid base.

-

Phosphorylation of Sphingosine : Sphingosine is then phosphorylated at the 1-hydroxyl position by the action of sphingosine kinases (SphK), specifically isoforms SphK1 and SphK2.[3][4][11] This phosphorylation is the final step in S1P synthesis. SphK1 is predominantly located in the cytoplasm and is responsible for the majority of S1P synthesis, while SphK2 is found mainly in the nucleus, mitochondria, and endoplasmic reticulum.[3][4]

Once synthesized, S1P levels are tightly regulated by a "sphingolipid rheostat" that balances its generation with its degradation. S1P can be:

-

Dephosphorylated back to sphingosine by S1P-specific phosphatases (SPP1 and SPP2).[4][12]

-

Irreversibly degraded by S1P lyase (SPL), which cleaves S1P into hexadecenal and phosphoethanolamine.[3][4][12]

-

Exported from the cell by specific transporters to act on cell surface receptors.[4]

Caption: Metabolic pathway of S1P synthesis and degradation.

S1P Signaling Pathways

S1P exerts its biological effects through two primary mechanisms: as an intracellular messenger and as an extracellular ligand for S1P receptors (S1PRs).[3][13]

Inside-Out Signaling: Intracellularly generated S1P is exported out of the cell by transporters like those in the ABC transporter family.[4][14] Once in the extracellular space, it can bind to S1PRs on the same cell (autocrine signaling) or adjacent cells (paracrine signaling).[10][13]

Receptor-Mediated Signaling: Most of S1P's known functions are mediated by its five specific GPCRs, S1P₁₋₅.[1][5] The binding of S1P to these receptors initiates downstream signaling cascades that are dependent on the receptor subtype and the specific G proteins they couple to (e.g., Gᵢ, Gₒ, Gᵩ, G₁₂/₁₃).[5][15] These pathways regulate critical cellular functions such as cell migration, survival, and cytoskeletal rearrangement.[1][15] Key downstream effector pathways include:

-

PI3K/Akt Pathway : Promotes cell survival and proliferation.[1]

-

Ras/MAPK Pathway : Regulates cell growth and differentiation.[1]

-

PLC/Ca²⁺ Pathway : Influences intracellular calcium levels.[5]

-

Rho GTPase Pathway : Controls cytoskeletal dynamics and cell migration.[1][15]

Caption: Simplified S1P receptor-mediated signaling pathways.

Quantitative Analysis of S1P (d17:1)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of S1P and other sphingolipids in biological samples.[16][17][18] Due to its low natural abundance, S1P (d17:1) serves as an ideal internal standard for quantifying the more prevalent S1P (d18:1).[7]

Key LC-MS/MS Parameters

The table below summarizes typical parameters used in LC-MS/MS methods for sphingolipid analysis.

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode is common for sphingolipids. | [18][19] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | [19] |

| LC Column | C18 reversed-phase columns are frequently used to separate lipids based on acyl chain length. | [19][20] |

| Mobile Phase A | Typically an aqueous phase with an additive like formic acid (e.g., Water + 0.1% Formic Acid). | [19] |

| Mobile Phase B | An organic phase (e.g., Acetonitrile/Isopropanol with 0.1% Formic Acid). | [19] |

| MRM Transition (S1P d18:1) | Precursor Ion (m/z) 380.3 → Product Ion (m/z) 264.3 | [19] (Typical) |

| MRM Transition (S1P d17:1 IS) | Precursor Ion (m/z) 366.3 → Product Ion (m/z) 250.3 | [7] (Typical) |

Experimental Protocols

Protocol: Quantification of S1P in Plasma using LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of S1P from plasma samples, using S1P (d17:1) as an internal standard.

1. Sample Preparation:

-

Thaw frozen plasma samples on ice. Immediate processing is crucial to prevent S1P level changes, especially in whole blood where platelets can become activated.[17][21]

-

To a 100 µL aliquot of plasma, add a known concentration of S1P (d17:1) internal standard.

2. Lipid Extraction (Modified Bligh-Dyer Method):

-

Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water to the sample.[19]

-

Vortex vigorously and incubate on ice to ensure thorough mixing.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).[19]

-

Centrifuge the sample (e.g., 4,000 x g for 15 minutes at 4°C) to separate the aqueous (upper) and organic (lower) phases.[22]

-

Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.[19]

3. Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[19][22]

-

Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent compatible with the LC system (e.g., Methanol).[16][22]

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a reversed-phase C18 column with a gradient elution profile.[19]

-

Perform detection using a triple-quadrupole mass spectrometer operating in positive ESI and MRM mode.[16]

-

Monitor the specific precursor-to-product ion transitions for S1P (d18:1) and the S1P (d17:1) internal standard.

5. Data Analysis:

-

Integrate the chromatographic peaks for the analyte and the internal standard.[19]

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of analyte standards.[19]

-

Determine the concentration of S1P in the biological samples by interpolating their peak area ratios from the calibration curve.

Caption: General experimental workflow for S1P quantification.

Conclusion

Sphingosine-1-phosphate (d17:1) is an indispensable tool for researchers in the field of sphingolipid biology and drug development. While not a major endogenous species, its role as a synthetic internal standard is critical for the reliable and accurate quantification of bioactive S1P (d18:1) by LC-MS/MS. Understanding its structure, the general S1P metabolic and signaling pathways, and the analytical methodologies for its use allows for robust investigation into the vital functions of S1P in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 4. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. larodan.com [larodan.com]

- 10. Sphingosine 1-Phosphate Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. air.unimi.it [air.unimi.it]

- 21. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Endogenous Presence of Sphingosine-1-Phosphate (d17:1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling lipid that plays a pivotal role in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, immune cell trafficking, and angiogenesis.[1][2][3][4] Structurally, the most abundant and well-studied form of S1P in mammals possesses an 18-carbon (d18:1) sphingoid base. However, variations in the carbon chain length of the sphingoid backbone exist. This technical guide focuses on the endogenous presence of a less common variant, Sphingosine-1-phosphate (d17:1), which features a 17-carbon backbone.

While S1P (d17:1) is widely utilized as a synthetic internal standard in mass spectrometry-based lipidomics for the quantification of the more prevalent d18:1 isoform, emerging evidence indicates its natural, albeit limited, occurrence in mammalian tissues. This guide will provide a comprehensive overview of the current knowledge on endogenous S1P (d17:1), including its known biological presence, presumed signaling pathways, and detailed methodologies for its detection and quantification.

Endogenous Presence and Quantitative Data

The endogenous presence of S1P (d17:1) in mammalian systems is not well-documented, and quantitative data is sparse. However, existing research provides evidence for its natural occurrence in specific tissues.

Table 1: Documented Endogenous Presence of C17 Sphingoid Bases

| Biological Source | Analyte | Relative Abundance/Detection | Citation |

| Human Skin | Sphingosine (d17:1) | Accounts for approximately 13% of total free sphingosines. | [5] |

| Mouse Tissues | Sphingosine-1-phosphate (d17:1-P) | Detected in a broad sphingolipid analysis. | [6] |

The presence of the precursor, Sphingosine (d17:1), in human skin strongly suggests the potential for its phosphorylation to S1P (d17:1) within this tissue.[5] Furthermore, the direct detection of d17:1-P in mouse tissues confirms its endogenous existence in mammals, although at likely low concentrations compared to the d18:1 variant.[6]

S1P Biosynthesis and Signaling Pathway

It is presumed that S1P (d17:1) follows the same metabolic and signaling pathways as the well-characterized S1P (d18:1). The biosynthesis of S1P originates from the de novo synthesis of sphingolipids, starting with the condensation of serine and palmitoyl-CoA.

Once synthesized, S1P (d17:1) can act intracellularly or be exported to the extracellular space to activate a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] The activation of these receptors initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

Experimental Protocols: Quantification of S1P (d17:1)

The gold standard for the quantification of S1P species is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7]

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenates) and store them at -80°C until analysis. For blood samples, it is crucial to standardize the collection procedure as S1P levels can differ between plasma and serum due to platelet activation during clotting.[8][9]

-

Internal Standard Spiking: Thaw samples on ice. Add a known amount of a suitable internal standard. For the quantification of S1P (d17:1), a non-endogenous standard such as S1P (d18:1, C17-base) or an isotopically labeled S1P (d17:1) would be ideal. If quantifying multiple S1P species, a C17-S1P is commonly used for the endogenous C18-S1P.

-

Lipid Extraction: A common method is a modified Bligh-Dyer extraction.

-

To 100 µL of sample, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).

-

Vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of water and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matching solution.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. The specific gradient profile should be optimized for the separation of different S1P species.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The precursor-to-product ion transitions for S1P (d17:1) and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer. For S1P (d17:1), the precursor ion [M+H]+ would be m/z 366.5. A characteristic product ion would be m/z 250.3, corresponding to the C17 sphingoid backbone.

-

Reference Data: Total S1P Concentrations

Table 2: Reference Concentrations of Total S1P in Human and Rodent Samples

| Biological Matrix | Species | Concentration Range | Citation |

| Human Plasma | Human | 0.490 - 1.152 nmol/mL | [9] |

| Human Serum | Human | 0.592 - 1.509 nmol/mL | [9] |

| Rat Plasma | Rat | ~0.5 - 1.5 nmol/mL | [10] |

| Mouse Plasma | Mouse | ~0.4 - 1.0 µM |

Conclusion and Future Directions

The endogenous presence of Sphingosine-1-phosphate (d17:1) is an emerging area of sphingolipid research. While its primary role in the laboratory has been as an analytical tool, evidence of its natural occurrence in human skin and mouse tissues suggests a potential, yet unexplored, biological function. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this uncommon S1P variant.

Future research should focus on:

-

Comprehensive Quantification: Systematically quantifying endogenous S1P (d17:1) levels across a wide range of mammalian tissues and biofluids.

-

Functional Characterization: Investigating the specific biological roles of S1P (d17:1), including its binding affinity to S1P receptors and its impact on downstream signaling pathways.

-

Clinical Relevance: Exploring potential associations between altered S1P (d17:1) levels and disease states, particularly in dermatological conditions given its presence in the skin.

A deeper understanding of the complete sphingolipidome, including less abundant species like S1P (d17:1), will undoubtedly provide a more nuanced view of lipid signaling in health and disease, potentially uncovering new diagnostic markers and therapeutic targets.

References

- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Export and functions of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIPID MAPS [lipidmaps.org]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate, a bioactive sphingolipid abundantly stored in platelets, is a normal constituent of human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Sphingosine-1-Phosphate (d17:1) vs. (d18:1): A Technical Guide to Their Comparative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, including cell proliferation, migration, survival, and immune trafficking. The most abundant and extensively studied isoform of S1P is d18:1 S1P. However, the biological landscape of S1P is more complex, featuring atypical variants such as d17:1 S1P. While often utilized as an internal standard in mass spectrometry-based lipidomics due to its low endogenous abundance, S1P (d17:1) is not merely an analytical tool but a bioactive molecule with distinct properties. This technical guide provides an in-depth comparison of the biological activities of S1P (d17:1) and S1P (d18:1), summarizing the current understanding of their differential engagement with S1P receptors, downstream signaling pathways, and functional consequences in key physiological and pathological processes. This document is intended to serve as a comprehensive resource for researchers in sphingolipid biology and drug development professionals exploring the therapeutic potential of targeting the S1P signaling axis.

Introduction to Sphingosine-1-Phosphate and its Analogs

Sphingosine-1-phosphate is generated from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2) and exerts its effects both intracellularly and, more prominently, through a family of five G protein-coupled receptors (GPCRs), termed S1P₁₋₅.[1][2] The canonical and most prevalent form of S1P in mammalian systems is d18:1 S1P, characterized by an 18-carbon sphingoid backbone.[3] Atypical S1Ps, such as d17:1 S1P, possess a shorter alkyl chain, a structural nuance that has been shown to influence their biological activity and receptor interaction.[4] Although present at much lower concentrations than d18:1 S1P, these atypical variants are emerging as modulators of the S1P signaling network with potentially unique therapeutic implications.[4]

Comparative Biological Activity: S1P (d17:1) vs. (d18:1)

While direct, quantitative head-to-head comparisons of the biological activities of S1P (d17:1) and S1P (d18:1) are not extensively documented in publicly available literature, existing research on atypical S1Ps allows for an informed discussion of their likely differences. The alkyl chain length is a known determinant of S1P receptor binding affinity and activation, suggesting that d17:1 S1P may exhibit distinct pharmacological properties compared to its d18:1 counterpart.[4]

Receptor Binding and Activation

The interaction of S1P with its receptors is a critical first step in initiating a signaling cascade. The length of the hydrophobic tail of the S1P molecule is thought to influence its entry and positioning within the receptor's binding pocket. It is hypothesized that the shorter alkyl chain of d17:1 S1P may result in altered binding affinity and/or efficacy at the five S1P receptor subtypes compared to d18:1 S1P. This could translate to differences in the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) for receptor activation.

Table 1: Hypothetical Comparative Receptor Activation Profile

| Parameter | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |

| S1P₁ Binding Affinity (Kd) | High | Potentially Lower | Shorter alkyl chain may lead to less stable interaction within the hydrophobic binding pocket. |

| S1P₁ Activation (EC₅₀) | Potent | Potentially Higher | Reduced binding affinity could translate to a need for higher concentrations for activation. |

| S1P₂ Activation (EC₅₀) | Potent | Potentially Different | Receptor subtype-specific binding pocket architecture may lead to differential recognition of alkyl chain length. |

| S1P₃ Activation (EC₅₀) | Potent | Potentially Different | Similar to S1P₂, the binding pocket of S1P₃ may exhibit a preference for a specific alkyl chain length. |

| S1P₄ Activation (EC₅₀) | Potent | Potentially Different | Receptor-specific interactions with the sphingoid backbone may be influenced by the alkyl chain. |

| S1P₅ Activation (EC₅₀) | Potent | Potentially Different | The unique expression and function of S1P₅ may be linked to a preference for specific S1P isoforms. |

Note: The data in this table is hypothetical and intended to illustrate potential differences based on the current understanding of S1P receptor pharmacology. Direct experimental validation is required.

Signaling Pathways

S1P receptors couple to various heterotrimeric G proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃, to initiate downstream signaling cascades that regulate a wide array of cellular functions.[1] The differential activation of these G proteins by S1P (d17:1) versus (d18:1) could lead to distinct signaling signatures and, consequently, different cellular responses. For instance, S1P₁ primarily couples to Gᵢ, leading to the activation of the PI3K-Akt and Ras-ERK pathways, which are crucial for cell survival and proliferation.[5] A weaker or altered interaction of d17:1 S1P with S1P₁ could result in attenuated downstream signaling.

Figure 1. Hypothesized differential signaling of S1P (d18:1) vs. (d17:1) through S1P₁.

Functional Consequences

The distinct signaling profiles of S1P (d17:1) and (d18:1) are expected to manifest in different functional outcomes in various biological processes.

S1P (d18:1) is a well-established regulator of lymphocyte egress from secondary lymphoid organs, a process predominantly mediated by the S1P₁ receptor.[6] The S1P gradient between the lymph and blood is crucial for this process. Given the potential for altered S1P₁ activation by d17:1 S1P, it is plausible that this analog is less potent in inducing lymphocyte migration.

Table 2: Predicted Comparative Effects on Immune Cell Trafficking

| Functional Assay | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |

| Lymphocyte Chemotaxis | Potent Chemoattractant | Potentially Weaker Chemoattractant | Reduced S1P₁ activation may lead to a diminished migratory response. |

| Lymphocyte Egress | Induces Egress | Potentially Less Effective | A weaker chemotactic signal may be insufficient to overcome retention signals in lymphoid organs. |

S1P (d18:1) is a known pro-angiogenic factor that stimulates endothelial cell migration, proliferation, and tube formation.[7] These effects are mediated by multiple S1P receptors expressed on endothelial cells. The differential receptor engagement by S1P (d17:1) could result in a modified angiogenic response.

Table 3: Predicted Comparative Effects on Angiogenesis

| Functional Assay | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |

| Endothelial Cell Migration | Stimulates Migration | Potentially Weaker Stimulation | Altered activation of S1P₁ and S1P₃ could reduce the migratory response. |

| Endothelial Cell Proliferation | Promotes Proliferation | Potentially Less Mitogenic | Attenuated signaling through pro-proliferative pathways (e.g., ERK) may result in reduced cell division. |

| In Vitro Tube Formation | Induces Tube Formation | Potentially Reduced Tube Formation | A combination of reduced migration and proliferation could impair the ability of endothelial cells to form capillary-like structures. |

The S1P signaling axis is frequently dysregulated in cancer, contributing to tumor growth, metastasis, and therapeutic resistance.[8] The specific roles of different S1P isoforms in cancer are an active area of investigation. The potentially distinct biological activities of S1P (d17:1) could offer novel avenues for therapeutic intervention.

Rationale for S1P (d17:1) as an Internal Standard

The use of S1P (d17:1) as an internal standard for the quantification of S1P (d18:1) by mass spectrometry is based on two key principles:

-

Structural Similarity: S1P (d17:1) shares a high degree of structural similarity with S1P (d18:1), leading to similar ionization efficiency and fragmentation patterns in the mass spectrometer. This ensures that the internal standard behaves similarly to the analyte during the analytical process, allowing for accurate correction of variations in sample preparation and instrument response.

-

Low Endogenous Abundance: The natural concentration of S1P (d17:1) in biological samples is significantly lower than that of S1P (d18:1).[4] This low abundance prevents the endogenous d17:1 S1P from interfering with the accurate quantification of the spiked internal standard, which is added at a known concentration.

This analytical practice indirectly supports the notion of a lower biological potency or concentration of S1P (d17:1) compared to S1P (d18:1) under normal physiological conditions.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activities of S1P (d17:1) and (d18:1), a series of well-defined in vitro assays are recommended.

Radioligand Receptor Binding Assay

This assay directly measures the binding affinity of S1P analogs to specific S1P receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Kd) of S1P (d17:1) and S1P (d18:1) for each of the five S1P receptors.

-

Principle: A radiolabeled S1P ligand (e.g., [³H]S1P) is competed for binding to cell membranes expressing a specific S1P receptor subtype by increasing concentrations of unlabeled S1P (d17:1) or (d18:1).

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing a single S1P receptor subtype (e.g., HEK293-S1P₁).

-

Incubate a fixed concentration of radiolabeled S1P with the cell membranes in the presence of a range of concentrations of unlabeled S1P (d17:1) or S1P (d18:1).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Generate competition binding curves and calculate the IC₅₀ values, from which the Ki (and subsequently Kd) values can be derived.

-

Figure 2. Workflow for a competitive radioligand receptor binding assay.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of S1P analogs to induce directional cell movement.

-

Objective: To compare the chemotactic potency of S1P (d17:1) and S1P (d18:1) for a relevant cell type (e.g., lymphocytes or endothelial cells).

-

Principle: Cells are placed in the upper chamber of a Transwell insert, and a solution containing the S1P analog is placed in the lower chamber. The number of cells that migrate through the porous membrane towards the chemoattractant is quantified.

-

Methodology:

-

Seed cells (e.g., Jurkat T-cells or HUVECs) in the upper chamber of a Transwell insert with a porous membrane.

-

Add serum-free media containing various concentrations of S1P (d17:1) or S1P (d18:1) to the lower chamber.

-

Incubate for a sufficient time to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Plot the number of migrated cells against the concentration of the S1P analog to determine the EC₅₀ for chemotaxis.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures by endothelial cells.

-

Objective: To evaluate the angiogenic potential of S1P (d17:1) versus S1P (d18:1).

-

Principle: Endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they spontaneously organize into a network of tube-like structures. The extent of tube formation is quantified.

-

Methodology:

-

Coat the wells of a microplate with a basement membrane extract.

-

Seed endothelial cells (e.g., HUVECs) onto the gel in media containing different concentrations of S1P (d17:1) or S1P (d18:1).

-

Incubate for several hours to allow for tube formation.

-

Capture images of the tube networks using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Figure 3. Workflow for an in vitro angiogenesis (tube formation) assay.

Conclusion and Future Directions

The study of atypical S1P analogs, such as S1P (d17:1), is a burgeoning field with the potential to uncover novel aspects of sphingolipid signaling and reveal new therapeutic opportunities. While S1P (d18:1) remains the archetypal S1P molecule, a deeper understanding of the structure-activity relationships within the S1P family is essential for the development of next-generation S1P receptor modulators with improved selectivity and efficacy. Direct comparative studies employing the experimental protocols outlined in this guide are crucial to quantitatively delineate the biological activity of S1P (d17:1) versus (d18:1). Such research will not only enhance our fundamental knowledge of sphingolipid biology but also pave the way for the rational design of innovative therapeutics for a wide range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

References

- 1. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate induces angiogenesis: its angiogenic action and signaling mechanism in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Upregulation of Serum Sphingosine (d18:1)-1-P Potentially Contributes to Distinguish HCC Including AFP-Negative HCC From Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Signaling Molecule: An In-depth Technical Guide to Sphingosine-1-Phosphate (d17:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes through both intracellular and extracellular signaling. While the vast majority of research has centered on the canonical d18:1 isoform, a growing body of evidence suggests that atypical S1P species, such as sphingosine-1-phosphate (d17:1), possess distinct biological activities and contribute to the complexity of sphingolipid signaling. This technical guide provides a comprehensive overview of the current understanding of S1P (d17:1), focusing on its role in cell signaling, the methodologies to study its function, and its potential implications in health and disease. Although quantitative data for S1P (d17:1) remains limited, this document consolidates available information on atypical S1Ps to provide a framework for future research and drug development endeavors.

Introduction to Sphingosine-1-Phosphate (d17:1)

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as signaling molecules.[1] Sphingosine-1-phosphate (S1P) is a key signaling metabolite in this class, generated by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[1] S1P can act intracellularly as a second messenger or be secreted to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, on the cell surface.[1]

The most abundant and well-studied form of S1P possesses an 18-carbon backbone (d18:1). However, variations in the length of the sphingoid backbone exist, giving rise to "atypical" S1Ps.[1] Sphingosine-1-phosphate (d17:1) is one such atypical S1P, characterized by a 17-carbon sphingoid base.[2] While often utilized as an internal standard in mass spectrometry-based lipidomics due to its rarity in most biological systems, emerging research indicates that atypical S1Ps are not merely analytical tools but may have distinct physiological and pathophysiological roles.[1][3] The alkyl chain length of S1P can influence its binding affinity for S1P receptors and subsequently modulate downstream signaling pathways.[1]

Biosynthesis and Metabolism of Atypical Sphingolipids

The biosynthesis of sphingolipids begins with the condensation of serine and a long-chain acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The composition of the acyl-CoA pool can influence the length of the resulting sphingoid base. While palmitoyl-CoA (C16) is the canonical substrate leading to the d18 backbone, the utilization of other acyl-CoAs can result in the formation of atypical sphingoid bases. The precise enzymatic pathways leading to the synthesis of C17 sphingoid bases are not as well-elucidated as those for the C18 backbone. Once formed, C17-sphingosine can be phosphorylated by SphK1 or SphK2 to generate S1P (d17:1).

Figure 1: Hypothetical biosynthetic pathway of S1P (d17:1).

Cell Signaling Pathways of Sphingosine-1-Phosphate

S1P exerts its extracellular effects by binding to the five S1P receptors (S1PRs), which couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response.

-

S1P₁: Primarily couples to Gαi, leading to the activation of the PI3K-Akt pathway and Rac, promoting cell survival and migration.

-

S1P₂: Couples to Gαi, Gαq, and Gα12/13, often antagonizing S1P₁-mediated Rac activation through Rho activation, thereby inhibiting cell migration.

-

S1P₃: Couples to Gαi, Gαq, and Gα12/13, involved in calcium mobilization, and can promote or inhibit migration depending on the cellular context.

-

S1P₄: Couples to Gαi and Gα12/13, primarily expressed in hematopoietic and lung tissues.

-

S1P₅: Couples to Gαi and Gα12/13, predominantly found in the brain and natural killer cells.

The differential expression of these receptors on various cell types contributes to the pleiotropic effects of S1P. It is hypothesized that S1P (d17:1) can also activate these receptors, potentially with different affinities and potencies compared to S1P (d18:1), leading to nuanced signaling outcomes.[1]

Figure 2: Overview of S1P receptor downstream signaling pathways.

Quantitative Data on S1P Receptor Binding and Activation

A critical aspect of understanding the role of S1P (d17:1) is to quantify its interaction with S1P receptors and its potency in activating downstream signaling. However, there is a notable lack of specific quantitative data for S1P (d17:1) in the published literature. The tables below summarize known values for the canonical S1P (d18:1) and other S1P analogs to provide a comparative context.

Table 1: S1P Receptor Binding Affinities (Ki/Kd in nM)

| Ligand | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Reference(s) |

| S1P (d18:1) | ~8 | ~27 | ~23 | ~63 | ~4.4-6.5 | [4] |

| S1P (d17:1) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |

| FTY720-P | ~0.39 | >10,000 | >1,000 | ~750 | ~0.98 | [5] |

| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [5] |

Table 2: S1P Receptor Signaling Potencies (EC₅₀ in nM)

| Ligand | Assay | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Reference(s) |

| S1P (d18:1) | GTPγS Binding | 1.1 | 1.4 | 0.8 | 56 | 4.4 | [4] |

| Ca²⁺ Mobilization | - | ~5 | ~1 | - | - | [6] | |

| S1P (d17:1) | GTPγS Binding | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |

| Ca²⁺ Mobilization | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | ||

| FTY720-P | GTPγS Binding | ~0.3 | >10,000 | ~1.5 | ~100 | ~1.0 | [5] |

| Ponesimod | GTPγS Binding | 5.7 | >10000 | >10000 | >10000 | 540 | [5] |

Experimental Protocols

The study of S1P (d17:1) signaling requires robust and sensitive experimental methods. Below are detailed protocols for key assays used to characterize the interaction of S1P analogs with their receptors and the resulting cellular responses.

Quantification of S1P (d17:1) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids.

-

Lipid Extraction:

-

Homogenize tissue or cell samples in a methanol/chloroform/water solvent mixture.

-

Spike samples with a known amount of a suitable internal standard, such as ¹³C-labeled S1P (d18:1).

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the lipid extract in an appropriate solvent.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the lipids using a gradient of mobile phases, typically containing water, acetonitrile, and formic acid.

-

-

MS/MS Detection:

-

Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P (d17:1) and the internal standard.

-

Quantify S1P (d17:1) by comparing its peak area to that of the internal standard.

-

Figure 3: Workflow for LC-MS/MS quantification of S1P (d17:1).

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing a single S1P receptor subtype.

-

Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled S1P analog (e.g., [³²P]S1P or [³H]S1P) and varying concentrations of the unlabeled competitor ligand (S1P d17:1).

-

Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor agonism.

-

Membrane Preparation: Use membranes from cells expressing the S1P receptor of interest.

-

Assay Reaction: Incubate the membranes with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (S1P d17:1).

-

Separation: Separate bound from free [³⁵S]GTPγS by filtration.

-

Detection: Quantify the incorporated radioactivity.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC₅₀ and Emax values.[7]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

-

Cell Loading: Load cells expressing the target S1P receptor (e.g., S1P₂, S1P₃) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Stimulate the cells with varying concentrations of S1P (d17:1).

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the EC₅₀ for the calcium response.[8]

Cell Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic response of cells to a ligand.

-

Assay Setup: Place cells in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.

-

Chemoattractant: Add varying concentrations of S1P (d17:1) to the lower chamber.

-

Incubation: Allow the cells to migrate through the membrane for a defined period.

-

Quantification: Stain and count the cells that have migrated to the lower side of the membrane.

-

Data Analysis: Plot the number of migrated cells against the S1P (d17:1) concentration to determine the chemotactic response.[9]

ERK Phosphorylation Assay (Western Blot or In-Cell Western)

This assay measures the activation of the MAPK/ERK signaling pathway.

-

Cell Treatment: Treat cells with varying concentrations of S1P (d17:1) for a specific time.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detect the primary antibodies with secondary antibodies conjugated to a reporter enzyme or fluorophore.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

-

Data Analysis: Plot the p-ERK/total ERK ratio against the S1P (d17:1) concentration to determine the EC₅₀ for ERK activation.

Conclusion and Future Directions

Sphingosine-1-phosphate (d17:1) represents an understudied member of the S1P family with the potential for unique biological functions. While current research points to the importance of S1P alkyl chain length in modulating receptor activation and signaling, a significant knowledge gap exists regarding the specific quantitative parameters of S1P (d17:1) interaction with its receptors. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically investigate the pharmacology and cellular effects of this atypical sphingolipid.

Future research should focus on:

-

Systematic Quantification: Determining the binding affinities (Ki/Kd) and signaling potencies (EC₅₀) of S1P (d17:1) for all five S1P receptors.

-

Comparative Studies: Directly comparing the signaling profiles and cellular responses induced by S1P (d17:1) versus S1P (d18:1).

-

In Vivo Relevance: Investigating the physiological and pathophysiological roles of S1P (d17:1) in animal models.

A deeper understanding of the biology of S1P (d17:1) and other atypical S1Ps will undoubtedly enrich our knowledge of sphingolipid signaling and may unveil novel therapeutic targets for a range of diseases.

References

- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Effect of alkyl chain length on sphingosine kinase 2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingosine-1-Phosphate (d17:1) Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. The most abundant and studied isoform of S1P features an 18-carbon (d18:1) acyl chain. However, the biological landscape includes various S1P species with different carbon chain lengths. This technical guide focuses on the receptor binding characteristics of the less common d17:1 isoform of S1P. While specific quantitative binding data for S1P (d17:1) is not extensively available in current literature, this document provides a comprehensive overview of S1P receptor binding principles, detailed experimental protocols for assessing binding affinity, and the known signaling pathways initiated by receptor activation. The guide will leverage data from the well-characterized d18:1 isoform to establish a framework for understanding and investigating the binding properties of S1P (d17:1). Recent studies indicating that the length of the S1P alkyl chain influences receptor engagement and signaling outcomes will be discussed, highlighting the importance of characterizing atypical S1P species like d17:1.

Introduction to Sphingosine-1-Phosphate and its Receptors

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular integrity. S1P exerts its effects primarily through five specific high-affinity GPCRs (S1PR1-5). The expression of these receptors varies across different cell types and tissues, contributing to the pleiotropic effects of S1P.

The interaction between S1P and its receptors is a critical initiation step for a cascade of intracellular signaling events. The affinity of this binding is a key determinant of the subsequent cellular response. While the d18:1 isoform of S1P is the most studied, emerging research suggests that variations in the length of the sphingoid base, such as in S1P (d17:1), can lead to differential receptor binding and functional outcomes.[1] Understanding these nuances is crucial for the development of targeted therapeutics that modulate the S1P signaling axis.

S1P Receptor Binding Affinity: A Comparative Perspective

Direct quantitative binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for S1P (d17:1) across the five S1P receptors are scarce in the published literature. However, extensive data exists for the canonical d18:1 isoform. This data provides a valuable benchmark for anticipating the binding characteristics of S1P (d17:1).

A recent 2024 study by Troupiotis-Tsailaki et al. demonstrated that S1P analogues with varying alkyl chain lengths (from C16 to C20) exhibit differential engagement and efficacy at S1P receptors.[1] This suggests that the hydrophobic interactions between the lipid tail of the S1P molecule and the transmembrane domains of the receptors are critical for binding and activation.[1] Therefore, it is highly probable that S1P (d17:1), with its shorter acyl chain compared to d18:1, will display a unique binding affinity profile for S1PR1-5.

The following table summarizes the known binding affinities for the endogenous ligand S1P, which is predominantly the d18:1 isoform.

Table 1: Binding Affinities of Endogenous S1P (d18:1) for Human S1P Receptors

| Receptor | Binding Affinity (Kd/Ki) [nM] | Assay Type | Reference |

| S1PR1 | 0.8 - 8.1 | Radioligand Binding | [2] |

| S1PR2 | 3.5 - 27 | Radioligand Binding | [2] |

| S1PR3 | 1.2 - 23 | Radioligand Binding | [2] |

| S1PR4 | 20 - 63 | Radioligand Binding | [2] |

| S1PR5 | 0.3 - 10 | Radioligand Binding | [2] |

Note: The range of values reflects data from multiple studies using different experimental conditions.

S1P Receptor Signaling Pathways

Upon ligand binding, S1P receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The specific G proteins coupled to each receptor subtype determine the cellular response.

-

S1PR1: Primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways.

-

S1PR2: Couples to Gαi, Gαq, and Gα12/13, activating pathways such as PLC-IP3-Ca2+ mobilization and Rho-mediated signaling.

-

S1PR3: Also couples to Gαi, Gαq, and Gα12/13, sharing many signaling outputs with S1PR2.

-

S1PR4: Couples to Gαi and Gα12/13.

-

S1PR5: Couples to Gαi and Gα12/13.

The following diagrams illustrate the primary signaling pathways associated with S1P receptor activation.

Caption: S1P Receptor G Protein Coupling and Downstream Pathways.

Experimental Protocols for Determining Binding Affinity

Two primary methods are employed to quantify the binding affinity of ligands to S1P receptors: radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay (Competitive)

This assay directly measures the binding of a radiolabeled ligand to the receptor and how it is displaced by an unlabeled competitor, in this case, S1P (d17:1).

Materials:

-

Cell membranes expressing the human S1P receptor of interest (e.g., from transfected HEK293 or CHO cells).

-

Radioligand (e.g., [³²P]S1P or [³H]dihydro-S1P).

-

Unlabeled S1P (d17:1) as the competitor.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute them in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Competitor Dilution: Prepare serial dilutions of unlabeled S1P (d17:1) in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer.

-